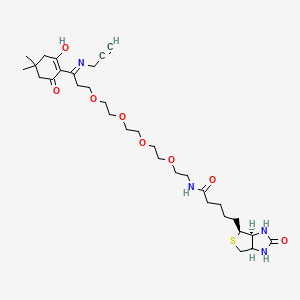
Uridine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, tetralithium salt
Übersicht
Beschreibung
Uridine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, tetralithium salt is a pyrimidine nucleoside triphosphate. It consists of the organic base uracil linked to the 1’ carbon of the ribose sugar, and esterified with tri-phosphoric acid at the 5’ position . Its main role is as a substrate for the synthesis of RNA during transcription .
Synthesis Analysis
Uridine 5’-triphosphate (UTP) is synthesized from uridine 5’-diphosphate (UDP) in the presence of the enzyme nucleoside diphosphate kinase (NDPK) . UTP can be biosynthesized from UDP by Nucleoside Diphosphate Kinase after using the phosphate group from ATP .Molecular Structure Analysis
The molecular weight of Uridine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, tetralithium salt is 492.0. It has 2 hydrogen bond donor counts, 14 hydrogen bond acceptor counts, and 7 rotatable bond counts . The exact mass is 492.0063278 and the mono-isotopic mass is 492.0063278 .Chemical Reactions Analysis
UTP has the role of a source of energy or an activator of substrates in metabolic reactions, like that of ATP, but more specific . When UTP activates a substrate (like Glucose-1-phosphate), UDP-glucose is formed and inorganic phosphate is released .Physical And Chemical Properties Analysis
The physical and chemical properties of Uridine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, tetralithium salt include a molecular weight of 492.0, hydrogen bond donor count of 2, hydrogen bond acceptor count of 14, rotatable bond count of 7, exact mass of 492.0063278, and mono-isotopic mass of 492.0063278 .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
UTP and its derivatives are still being investigated for their applications in human medicine . There is evidence from various model systems to suggest it has applications in pathogen defense and injury repair . In the future, more research will be conducted to explore its potential uses in medicine and other fields.
Eigenschaften
IUPAC Name |
tetralithium;[[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N2O14P3.4Li/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;;;/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17);;;;/q;4*+1/p-4/t5-,6+,8+;;;;/m0..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHZAAXMVDMAMD-OIXZBRQUSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].[Li+].[Li+].[Li+].C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Li4N2O14P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Uridine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, tetralithium salt | |
CAS RN |
93858-62-9 | |
| Record name | Uridine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, tetralithium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093858629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uridine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, tetralithium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.225 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Iodo-7-methoxyimidazo[1,2-A]pyridine](/img/structure/B1498596.png)
![5-((Benzyloxy)carbonyl)-2-oxa-5-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1498597.png)
![Chromate(1-), bis[3,5-bis(1,1-dimethylethyl)-2-(hydroxy-kappaO)benzoato(2-)-kappaO]-, hydrogen, (T-4)-](/img/structure/B1498599.png)
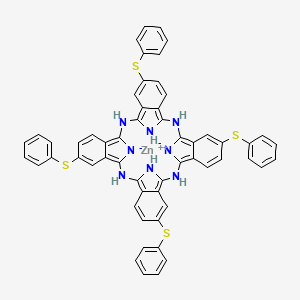
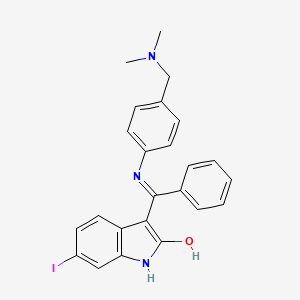
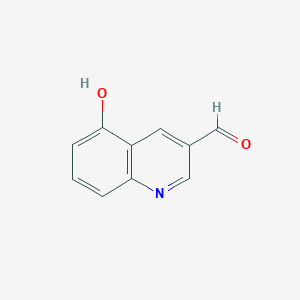

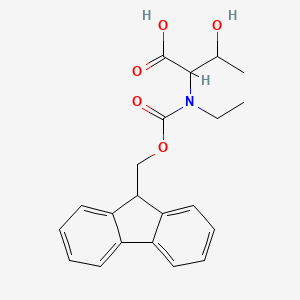

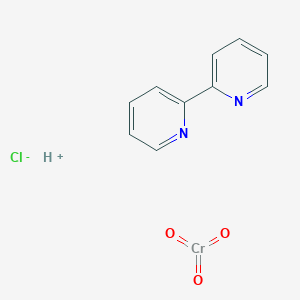
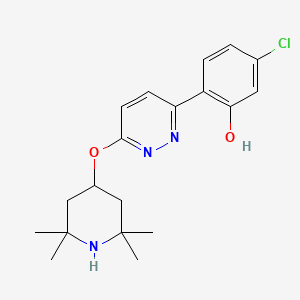
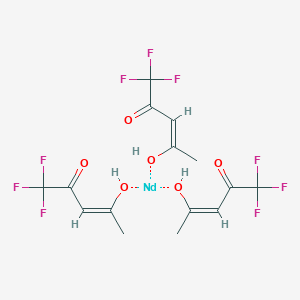
![3-[(E)-(3-carboxy-4-hydroxy-5-methylphenyl)-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-6-hydroxy-2,4-dimethylbenzoic acid](/img/structure/B1498620.png)
